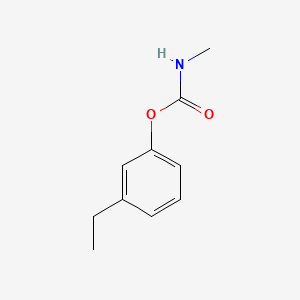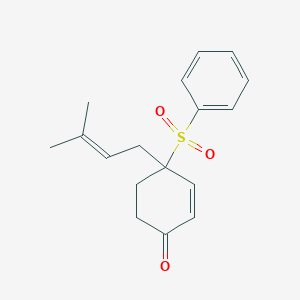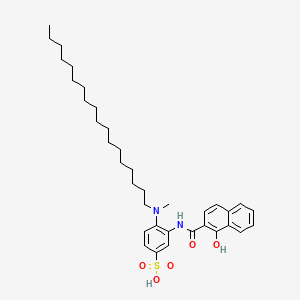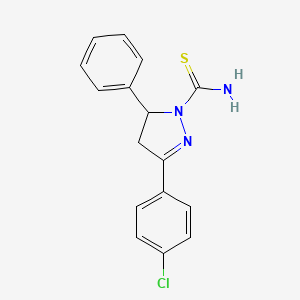![molecular formula C16H17Cl2N3 B11941332 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-57-4](/img/structure/B11941332.png)
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is used in various applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2,3-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:
Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Depending on the conditions, oxidation can yield various products, including quinones or nitro compounds.
Reduction: Reduction typically results in the formation of 2,3-dichloroaniline and N,N-diethylaniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound can be used in staining techniques for biological specimens.
Medicine: Research into its potential use in drug development and as a model compound for studying azo compound metabolism.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylbenzeneamine
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylphenylamine
Uniqueness
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
Propiedades
Número CAS |
199735-57-4 |
|---|---|
Fórmula molecular |
C16H17Cl2N3 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-15-7-5-6-14(17)16(15)18/h5-11H,3-4H2,1-2H3 |
Clave InChI |
ARNYCJGWBMBZKM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
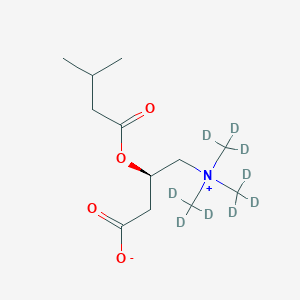
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
